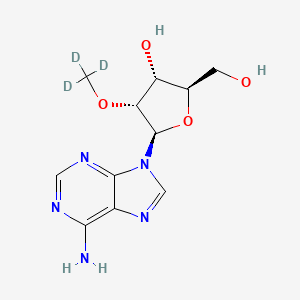

2'-O-Methyl Adenosine-d3

Description

Contextualization of 2'-O-Methyladenosine as a Key Ribose Methylation in RNA

2'-O-methylation (2'-O-Me) is a widespread and significant post-transcriptional modification found in various types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). the-innovation.orgnih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar moiety of a nucleotide. the-innovation.orgwikipedia.org When this occurs at an adenosine (B11128) residue, the resulting molecule is 2'-O-Methyladenosine (2'-OMeA). wikipedia.orgontosight.ai

The presence of the 2'-O-methyl group has several important functional consequences for the RNA molecule. It can:

Enhance Structural Stability: The methyl group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage by nucleases, thereby increasing the stability and longevity of the RNA molecule. wikipedia.orgontosight.ai Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. nih.gov

Influence Molecular Interactions: The modification can affect how the RNA interacts with other molecules, such as proteins and other nucleic acids. plos.org This is particularly important in functional regions of RNA, like those involved in RNA-RNA interactions. plos.org

Regulate Biological Processes: 2'-O-methylation plays a critical role in various cellular processes, including pre-mRNA splicing, translation efficiency, and miRNA processing. ontosight.ai In higher eukaryotes, 2'-O-methylation of the first transcribed nucleotide in the mRNA 5' cap is crucial for distinguishing "self" from "non-self" RNA, a key aspect of the innate immune response. biorxiv.org

Given its widespread presence and functional importance, understanding the dynamics of 2'-O-methylation is a key area of contemporary nucleic acid research.

Significance of Stable Isotope Labeling (d3) in Molecular Biology and Analytical Chemistry

Stable isotope labeling is a powerful technique where non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are incorporated into molecules. silantes.comwikipedia.org This "labeling" allows scientists to track the fate of these molecules in biological systems and chemical reactions without the hazards associated with radioactive isotopes. silantes.com The labeled molecules are chemically identical to their natural counterparts but can be distinguished based on their mass using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comwikipedia.org

Advantages of Deuteration for Research Applications

Deuterium, an isotope of hydrogen with an additional neutron, is a particularly useful label. simsonpharma.com The replacement of hydrogen with deuterium, a process known as deuteration, offers several advantages:

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This difference can lead to a slower rate of reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can be exploited to study reaction mechanisms and alter the metabolic pathways of drugs. symeres.com

Improved Metabolic Stability: By strategically replacing hydrogen with deuterium at sites of metabolic breakdown, the metabolic stability of a molecule can be enhanced. unibestpharm.com This can lead to a longer half-life and reduced clearance rates. ukisotope.com

Reduced Toxicity: Altering metabolic pathways through deuteration can sometimes decrease the formation of toxic metabolites. unibestpharm.com

Enhanced Analytical Sensitivity: In NMR spectroscopy, the absence of proton signals in deuterated solvents eliminates background noise, leading to clearer spectra of the target compound. synmr.in

Role of 2'-O-Methyl Adenosine-d3 as a Tracer and Reference Standard

This compound is the deuterated form of 2'-O-Methyladenosine, where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. medchemexpress.com This isotopic labeling makes it an invaluable tool in modern research:

Tracer in Metabolic Studies: As a tracer, this compound can be introduced into cells or organisms to track the pathways of RNA methylation and turnover. simsonpharma.com By following the incorporation and fate of the d3-labeled molecule, researchers can gain insights into the dynamics of these processes in both normal and disease states.

Internal Standard for Mass Spectrometry: In quantitative mass spectrometry, this compound serves as an ideal internal standard. biorxiv.org Since it is chemically identical to the endogenous (unlabeled) 2'-O-Methyladenosine, it behaves similarly during sample preparation and analysis. However, its higher mass allows it to be distinguished and quantified separately by the mass spectrometer. This enables precise and accurate measurement of the absolute amount of 2'-O-Methyladenosine in a biological sample.

Overview of Advanced Research Domains Utilizing this compound

The unique properties of this compound make it a critical component in several advanced research areas:

Epitranscriptomics: This field studies the role of RNA modifications in gene regulation. silantes.com this compound is used to quantify the levels of 2'-O-methylation at specific sites in RNA, helping to elucidate the "RNA code" and its impact on cellular function.

Pharmacokinetics and Drug Metabolism: In the development of RNA-based therapeutics, understanding their metabolic fate is crucial. symeres.com Deuterated analogs like this compound are used to study the stability and metabolism of these therapeutic molecules. simsonpharma.com

Biomarker Discovery: Altered levels of RNA modifications have been linked to various diseases, including cancer and neurological disorders. ontosight.ai The precise quantification of modified nucleosides like 2'-O-Methyladenosine, facilitated by the use of d3-labeled standards, is essential for identifying potential disease biomarkers. medchemexpress.commedchemexpress.eu

Virology: Flaviviruses, for example, have an NS5 protein that can methylate the 2'-OH position of internal adenosine residues in the viral RNA. plos.org Studying this process, aided by tools like this compound, is crucial for understanding viral replication and host-pathogen interactions. plos.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

284.29 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |

InChI Key |

FPUGCISOLXNPPC-YZLHILBGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for 2 O Methyl Adenosine D3

Chemical Synthesis Approaches for 2'-O-Methyladenosine Derivatives

Chemical synthesis provides a direct and scalable route for producing 2'-O-methyladenosine and its deuterated variants. The primary challenge lies in achieving methylation specifically at the 2'-O position of the ribose sugar, as the adenosine (B11128) molecule presents multiple potential methylation sites.

Regioselective Methylation Strategies at the 2'-O Position

A well-established method for the regioselective synthesis of 2'-O-methyladenosine involves the direct methylation of adenosine using a methylating agent in an anhydrous alkaline medium. nih.govchemicalbook.com A common protocol treats adenosine with methyl iodide (CH3I) at 0°C for several hours. nih.govchemicalbook.com This reaction environment favors methylation at the hydroxyl groups of the ribose.

| Product | Typical Percentage of Total Product |

|---|---|

| 2'-O-Methyladenosine & 3'-O-Methyladenosine (Combined) | ~64% |

| 2',3'-O-Dimethyladenosine | ~21% |

| N6,2'-O-Dimethyladenosine | ~11% |

Deuterium (B1214612) Incorporation Methods for Adenosine Moieties

To synthesize 2'-O-Methyl Adenosine-d3, the regioselective methylation strategy is adapted by substituting the standard methylating agent with its deuterated counterpart. The incorporation of the trideuteromethyl (-CD3) group is achieved by using deuterated methyl iodide (CD3I). uni-muenchen.de

In a described synthesis, adenosine is first dissolved in a dry organic solvent such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is then added to deprotonate the hydroxyl groups, creating nucleophilic alkoxide ions. Subsequently, deuterated methyl iodide is introduced into the reaction mixture. The alkoxide at the 2'-position attacks the electrophilic methyl carbon of CD3I, forming the desired 2'-O-(trideuteromethyl) ether linkage. uni-muenchen.de This approach mirrors the non-deuterated synthesis, leveraging the same principles of regioselectivity to preferentially yield this compound.

Enzymatic Synthesis and Biocatalytic Routes to Deuterated Nucleosides

Enzymatic methods offer high specificity and operate under mild conditions, providing an alternative to chemical synthesis for producing modified nucleosides. These biocatalytic routes can be adapted for isotopic labeling.

For the synthesis of 2'-O-methyladenosine, one approach utilizes a nucleoside hydrolase from Lactobacillus buchneri (LbNH). nih.gov This enzyme exhibits transribosylation activity, capable of transferring the 2'-O-methylribose moiety from a donor substrate, such as 2'-O-methyluridine, to an acceptor nucleobase, like adenine (B156593), to form 2'-O-methyladenosine. nih.gov

Another established enzymatic pathway involves RNA methyltransferase enzymes, which use S-adenosylmethionine (SAM) as the methyl donor. nih.govnih.gov Incubation of RNA substrates with isolated cell nuclei (e.g., from rat liver) and methyl-labeled SAM has been shown to produce various 2'-O-methylated nucleosides, including 2'-O-methyladenosine. nih.gov To produce this compound via this route, a deuterated version of the methyl donor, S-adenosyl-L-methionine-(methyl-d3) (d3-SAM), would be required. The enzyme would then transfer the deuterated methyl group to the 2'-O position of an adenosine residue within an RNA substrate. The final labeled nucleoside would then need to be recovered by enzymatic digestion of the RNA.

Purification and Chromatographic Isolation Techniques for Labeled Nucleosides

Following synthesis, a robust purification strategy is critical to isolate the target compound, this compound, from unreacted starting materials, isomeric byproducts (e.g., 3'-O-Methyl Adenosine-d3), and other impurities.

A multi-step approach is often employed. Initially, silica gel column chromatography is used to separate the monomethylated adenosine isomers from dimethylated and unreacted adenosine. nih.govchemicalbook.com This technique separates compounds based on their polarity.

| Technique | Principle of Separation | Application |

|---|---|---|

| Silica Gel Column Chromatography | Adsorption; separation based on polarity. | Initial separation of monomethylated products from other reaction components. nih.govchemicalbook.com |

| Crystallization | Differential solubility. | Separation of 2'-O and 3'-O isomers. chemicalbook.com |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between stationary and mobile phases (Reverse-Phase or Ion-Exchange). | High-resolution purification for achieving high purity of the final product. nih.govidtdna.com |

Further purification to separate the 2'-O and 3'-O isomers can be achieved by crystallization from a solvent such as ethanol. chemicalbook.com For achieving the highest purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reverse-phase (RP) HPLC, which separates molecules based on hydrophobicity, is commonly used for the purification of nucleosides and their analogs. nih.govidtdna.com By optimizing the solvent gradient and column temperature, it is possible to achieve excellent separation of closely related compounds like 2'-O-methyladenosine and its isomers. nih.gov

Application of 2 O Methyl Adenosine D3 in Quantitative Bioanalytical Assays

Mass Spectrometry-Based Quantification of RNA Modifications and Nucleosides

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for the sensitive and specific quantification of RNA modifications. mzcloud.orgbiorxiv.org This powerful analytical technique allows for the direct measurement of modified nucleosides, providing insights into the dynamic landscape of the epitranscriptome. The analysis of these modifications is critical for elucidating their functions in gene expression regulation and their involvement in various diseases, including cancer. nih.gov

Role as an Internal Standard in LC-MS/MS for Absolute Quantification

In the realm of quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving absolute quantification. nih.gov 2'-O-Methyl Adenosine-d3, with its deuterium-labeled methyl group, is an ideal internal standard for the analysis of 2'-O-Methyl Adenosine (B11128). The key advantage of a SIL-IS is that it co-elutes with the analyte of interest and exhibits nearly identical ionization efficiency, yet it can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis.

The development of robust and sensitive analytical methods is a prerequisite for the accurate quantification of nucleosides and their modified counterparts. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the separation and detection of these polar analytes. frontiersin.orgnih.gov The use of HILIC provides good retention and separation of highly polar compounds like nucleosides, which are often poorly retained on traditional reversed-phase columns.

Method development involves the optimization of several key parameters, including the choice of the stationary phase, mobile phase composition, and mass spectrometer settings. For instance, a study focusing on the analysis of methylated adenosine modifications in human serum utilized a Waters BEH HILIC column with a gradient elution program. The mobile phases consisted of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) and acetic acid to improve chromatographic peak shape and ionization efficiency. frontiersin.org The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

The table below summarizes typical parameters for a HILIC-MS/MS method for the analysis of methylated nucleosides, including those for which this compound would be an appropriate internal standard.

| Parameter | Value |

| Chromatography | |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid |

| Mobile Phase B | Acetonitrile with 2 mM Ammonium Acetate and 0.2% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

This table presents a representative set of parameters and may vary depending on the specific application and instrumentation.

Biological samples such as plasma, urine, and cell lysates are complex matrices containing a multitude of endogenous components that can interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.gov Since the SIL-IS has nearly identical physicochemical properties to the endogenous analyte, it experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to a more accurate and precise measurement of the analyte's concentration.

A study on the quantification of methylated adenosine modifications in serum demonstrated that by using deuterated internal standards, the matrix effect was found to be negligible, with slope ratio values for the analytes ranging from 92.5% to 98.5%. frontiersin.org This indicates that the internal standards effectively compensated for any potential matrix interferences.

Application in Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Assay (SIDA) is a quantitative mass spectrometry technique that relies on the addition of a known amount of a stable isotope-labeled standard to a sample. semanticscholar.org This standard, in this case, this compound, serves as an internal calibrant. The principle of SIDA is based on the assumption that the labeled and unlabeled forms of the compound behave identically during extraction, derivatization, chromatography, and ionization.

By measuring the ratio of the signal intensity of the endogenous analyte to that of the added labeled standard, the concentration of the endogenous analyte can be accurately determined. This approach is considered the gold standard for absolute quantification in mass spectrometry because it corrects for both sample loss during preparation and matrix effects. semanticscholar.org The use of this compound in SIDA enables the precise measurement of 2'-O-Methyl Adenosine levels in various biological samples, which is critical for studies investigating the role of RNA methylation in health and disease.

Utilization in Advanced Chromatographic Techniques (e.g., UHPLC) for Separation and Detection

The separation of structurally similar nucleosides and their modified analogs presents a significant analytical challenge. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. frontiersin.org When coupled with tandem mass spectrometry, UHPLC-MS/MS provides a powerful platform for the analysis of modified nucleosides.

In the context of this compound, UHPLC is instrumental in achieving baseline separation of 2'-O-Methyl Adenosine from other isomeric and isobaric nucleosides that may be present in a biological sample. The use of sub-2 µm particle size columns in UHPLC systems leads to sharper and narrower chromatographic peaks, which enhances the signal-to-noise ratio and improves the limits of detection. The HILIC methods described for nucleoside analysis are often performed on UHPLC systems to leverage these benefits. frontiersin.orgnih.gov

Spectroscopic Validation and Characterization Methods (e.g., NMR, UV-Vis for purity)

Before a stable isotope-labeled compound like this compound can be used as an internal standard in quantitative assays, its chemical identity, purity, and isotopic enrichment must be rigorously confirmed. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for this characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and reliable method for assessing the purity of nucleoside analogs. Adenosine and its derivatives have a characteristic UV absorbance maximum at approximately 260 nm. By measuring the UV spectrum of a solution of this compound and comparing it to the known spectrum of the unlabeled compound, one can confirm the identity of the chromophore and assess the sample's purity. The molar absorptivity can also be determined to accurately prepare standard solutions. A simple preparation method for 2'-O-methyladenosine has been described, which utilizes UV spectrophotometry for characterization. nih.gov

The combination of these spectroscopic methods with mass spectrometry provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for demanding quantitative bioanalytical applications.

Investigation of 2 O Methyl Adenosine D3 in Rna Modification Biology Epitranscriptomics

Elucidation of 2'-O-Methylation Pathways and Enzymes

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a widespread post-transcriptional modification in various RNA species. wikipedia.orgnih.gov The use of stable isotope-labeled nucleosides, such as 2'-O-Methyl Adenosine-d3, is integral to metabolic labeling experiments designed to elucidate the pathways of RNA modifications. nih.gov By introducing the labeled compound to cells, researchers can track its incorporation into newly synthesized RNA and follow the dynamics of methylation through techniques like mass spectrometry. nih.govresearchgate.net This approach, often referred to as Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), allows for the precise study of the turnover and temporal placement of modified nucleosides within different RNA molecules. researchgate.netbiorxiv.org

Identification of Methyltransferases (Writers) and Demethylases (Erasers)

The enzymes that catalyze the addition of methyl groups are known as "writers," while those that remove them are termed "erasers." nih.gov

Writers (Methyltransferases): The primary enzymes responsible for 2'-O-methylation are RNA methyltransferases. fiveable.me These can be broadly categorized into two types:

Guide RNA-Dependent Complexes: In eukaryotes, the majority of 2'-O-methylations in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) are installed by a large ribonucleoprotein (RNP) complex. wikipedia.orgmdpi.com This complex uses a C/D box small nucleolar RNA (snoRNA) as a guide to direct the catalytic enzyme, Fibrillarin (or Nop1 in yeast), to a specific nucleotide target on the substrate RNA. mdpi.compnas.org The snoRNA ensures site-specificity through direct base-pairing with the target RNA sequence. pnas.org

Standalone Enzymes: Some methyltransferases function independently without a guide RNA. wikipedia.orgmdpi.com These enzymes recognize specific sequences or structural motifs in their target RNA molecules, such as certain transfer RNAs (tRNAs). wikipedia.org

Erasers (Demethylases): While the concept of "erasers" is well-established for other RNA modifications like N6-methyladenosine (m6A), with enzymes such as FTO and ALKBH5 actively removing the methyl group, the existence of specific demethylases for 2'-O-methylation is less clear. nih.govfrontiersin.org The regulation of 2'-O-methylation levels appears to be primarily controlled by the activity of the writer enzymes and the turnover rate of the RNA molecule itself, rather than by active demethylation.

| Enzyme Category | Function | Key Examples | Mechanism of Action | Target RNA (Examples) |

| Writers | Addition of methyl group (Methylation) | Fibrillarin (FBL)/Nop1 | snoRNA-guided | rRNA, snRNA |

| Standalone Methyltransferases (e.g., FTSJ1) | Sequence/Structure recognition | tRNA | ||

| Erasers | Removal of methyl group (Demethylation) | Not clearly identified for 2'-O-methylation | - | - |

Substrate Specificity and Catalytic Mechanisms of 2'-O-Methylation

The precision of 2'-O-methylation is critical for its biological function. Substrate specificity is achieved through different mechanisms depending on the enzyme. For the Fibrillarin complex, specificity is dictated by the guide sequence within the associated C/D box snoRNA. pnas.org For standalone enzymes, specificity is thought to be determined by the enzyme's ability to recognize particular structural features or sequences within the target RNA. nih.gov

The catalytic mechanism for RNA 2'-O-methyltransferases is believed to follow an SN2 reaction. acs.org In this process, the 2'-hydroxyl oxygen of the ribose acts as a nucleophile, attacking the methyl group of the donor molecule, S-adenosyl-l-methionine (SAM). fiveable.meacs.org This in-line attack results in the transfer of the methyl group to the ribose and the conversion of SAM to S-adenosyl-l-homocysteine (SAH). nih.gov The enzyme's active site facilitates this reaction by optimally positioning both the RNA substrate and the SAM cofactor and by creating a chemical environment that promotes the nucleophilic attack. acs.orgresearchgate.net

Quantification of 2'-O-Methyladenosine (Am) Abundance in Various RNA Species (rRNA, tRNA, mRNA, snRNA)

2'-O-methylation is a highly abundant modification, found in virtually all major classes of RNA, though its prevalence varies significantly between RNA types. nih.govcd-genomics.com Ribosomal RNA (rRNA) is the most heavily modified species in terms of the sheer number of 2'-O-methylations, containing over 100 such sites in human ribosomes. wikipedia.orgoup.com Transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs) are also rich in these modifications. nih.govnih.gov While initially thought to be confined to the 5' cap structure in messenger RNA (mRNA), internal 2'-O-methylations have also been reported. nih.gov High-throughput sequencing techniques like RiboMethSeq have been developed to quantify the level of 2'-O-methylation at specific sites across the transcriptome. wikipedia.orgnih.gov

| RNA Species | Relative Abundance in Cell | Level of 2'-O-Methylation | Primary Location of Modification |

| rRNA | ~80-90% | High | Throughout the molecule, concentrated in functional domains |

| tRNA | ~10-15% | High | Anticodon loop and other structurally important regions |

| snRNA | <1% | High | Throughout the molecule |

| mRNA | ~1-5% | Low (internally) | Primarily at the 5' cap (Cap 1), some internal sites reported |

Impact on RNA Stability and Nuclease Resistance Studies

One of the most well-documented functions of 2'-O-methylation is its role in stabilizing RNA structure. wikipedia.orgcd-genomics.com The addition of a methyl group to the 2'-hydroxyl position sterically hinders the 2'-oxygen from acting as a nucleophile to attack the adjacent phosphodiester bond, a key step in RNA hydrolysis. mdpi.comcd-genomics.com This chemical stabilization makes the RNA backbone significantly more resistant to both spontaneous alkaline hydrolysis and enzymatic degradation by many ribonucleases (nucleases). mdpi.commdpi.comcd-genomics.com This increased resistance prolongs the half-life of the RNA molecule, which is particularly important for stable non-coding RNAs like rRNA and tRNA that must function for extended periods within the cell. wikipedia.orgcd-genomics.com

Influence on Ribosome Function and Protein Translation

Given its high abundance in ribosomal RNA, 2'-O-methylation is crucial for proper ribosome function and the regulation of protein translation. mdpi.comnih.gov These modifications are often clustered in functionally critical regions of the ribosome, such as the decoding center, the peptidyl-transferase center, and the sites of interaction between ribosomal subunits. mdpi.com

Research has shown that altering the 2'-O-methylation patterns in rRNA can have profound effects on translation:

Structural Stabilization: Methylation helps to properly fold and stabilize the complex three-dimensional structure of rRNA, which is essential for ribosome assembly and function. nih.govbiorxiv.org

Ribosome Dynamics: 2'-O-methylation influences the conformational flexibility of the ribosome, affecting the balance between different states required for the various steps of translation, such as initiation, elongation, and termination. nih.gov

Translation Fidelity: Proper methylation patterns are essential for ensuring the accuracy of protein synthesis, minimizing errors like frameshifting and incorrect start codon selection. cd-genomics.comnih.gov

Modulation of Translation: Changes in the level of methylation at specific sites can either increase or decrease the translation of particular mRNAs, suggesting that ribosomes can be "specialized" through their modification patterns to fine-tune gene expression. pnas.orgmdpi.combiorxiv.org

Analysis of 2'-O-Methylation Dynamics and Turnover Rates

The landscape of RNA methylation is not static; it is a dynamic process that can change in response to developmental cues or environmental conditions. ku.dknih.gov The use of stable isotope labeling, for which this compound is a prime example, is the key methodology for studying these dynamics. biorxiv.org

In a typical "pulse-chase" experiment, cells are first grown in a medium containing the labeled nucleoside (the "pulse"), allowing it to be incorporated into newly synthesized RNA. Then, the cells are transferred to a medium with unlabeled nucleosides (the "chase"). By tracking the decay of the isotope-labeled signal over time using mass spectrometry, researchers can calculate the turnover rate of the modification. biorxiv.org Such studies have revealed that while modifications in highly stable RNAs like rRNA and tRNA exhibit slow turnover, those in more transient molecules like mRNA can be much more dynamic. biorxiv.org These dynamic changes in methylation patterns are increasingly recognized as a critical layer of gene expression regulation, impacting processes from embryonic development to cellular stress responses. ku.dknih.govbiorxiv.org

Role in Cellular Processes Beyond Canonical Gene Expression

The functional significance of 2'-O-methylation on adenosine (B11128) (Am) extends far beyond its contribution to canonical gene expression processes like mRNA stability and translation. This modification is a key player in modulating the higher-order structure of RNA and is deeply involved in the intricate dialogue between host cells and viruses. By altering the physicochemical properties of the RNA molecule, Am can influence RNA folding into complex three-dimensional shapes and mediate its interactions with proteins and other nucleic acids. cd-genomics.com Furthermore, it acts as a crucial molecular marker that helps the innate immune system differentiate between "self" and "non-self" RNA, a fundamental aspect of antiviral defense. cd-genomics.comnih.gov

The addition of a methyl group to the 2'-hydroxyl position of an adenosine ribose is a subtle alteration with profound structural consequences for the RNA molecule. This modification directly influences the flexibility and conformational dynamics of the RNA backbone. nih.gov

One of the primary effects of 2'-O-methylation is that it biases the sugar pucker conformation of the ribose. nih.govnih.gov The ribose ring is not planar and can adopt different puckered shapes, primarily C2'-endo or C3'-endo. 2'-O-methylation sterically favors the C3'-endo conformation, which is the predominant form found in A-form RNA helices. nih.govmdpi.com This pre-organization of the sugar into a conformation amenable to duplex formation contributes to the thermodynamic stability of RNA structures, with each Nm modification stabilizing an RNA duplex by approximately 0.2 kcal/mol. wikipedia.orgnih.gov

Beyond stabilizing the dominant, ground-state structure, 2'-O-methylation can uniquely modulate the entire conformational landscape of an RNA molecule. nih.gov Research using NMR spectroscopy has shown that this modification can preferentially stabilize alternative, less-populated secondary structures, known as "excited states". nih.govoup.com By increasing the abundance and lifetime of these alternative conformations, 2'-O-methylation can facilitate conformational switching, suggesting a mechanism for regulating RNA function by altering its three-dimensional architecture. nih.govoup.com This modification also enhances resistance to enzymatic degradation by protecting the adjacent phosphodiester bond from nuclease-mediated hydrolysis. wikipedia.orgcd-genomics.com

Table 1: Effects of 2'-O-Methylation on RNA Structure and Properties

| Structural Effect | Description | Consequence |

| Sugar Pucker Bias | The 2'-O-methyl group sterically favors a C3'-endo conformation of the ribose sugar. nih.govnih.gov | Pre-organizes the RNA backbone for A-form helical structures, enhancing duplex stability. nih.govmdpi.com |

| Thermodynamic Stabilization | Each 2'-O-methylation adds ~0.2 kcal/mol of stability to an RNA duplex. wikipedia.orgnih.gov | Increases the melting temperature (Tm) and overall stability of RNA secondary structures. |

| Conformational Ensemble Shift | Preferentially stabilizes alternative, low-populated "excited state" conformations. nih.govoup.comresearchgate.net | Can increase the abundance and lifetime of alternative structures by up to 10-fold, potentially acting as a conformational switch. nih.govoup.com |

| Nuclease Resistance | The methyl group protects the adjacent phosphodiester bond from hydrolytic cleavage. wikipedia.orgnih.gov | Increases the half-life and overall stability of the RNA molecule in the cellular environment. cd-genomics.com |

A critical function of the innate immune system is to distinguish the body's own ("self") molecules from those of invading pathogens ("non-self"). nih.gov This discrimination is particularly important for nucleic acids, as the cell must detect viral RNA while ignoring its own vast pool of RNA. RNA modifications, including 2'-O-methylation, serve as key molecular signatures of "self" RNA. nih.gov

Host cells utilize a suite of pattern recognition receptors (PRRs) to detect foreign RNA, including Toll-like receptor 7 (TLR7) and the cytosolic sensors RIG-I and MDA5. nih.govnih.gov These sensors recognize specific molecular patterns on viral RNA, such as 5'-triphosphates, and trigger a potent antiviral response, primarily through the production of type I interferons. frontiersin.orgosti.gov

Host mRNAs are extensively modified at their 5' cap and internally, and these modifications, particularly 2'-O-methylation, prevent them from activating PRRs. nih.govnih.gov For instance, viral RNA lacking 2'-O-methylation is specifically recognized and inhibited by the interferon-stimulated gene IFIT1. nih.govnih.gov Studies have demonstrated that 2'-O-methylation of viral mRNA protects the RNA from recognition by MDA5, thereby preventing the production of type I interferon. nih.gov Similarly, 2'-O-methylated RNA has been shown to act as a suppressor of TLR7 activation. nih.gov The methylated RNA can bind to TLR7 with a higher affinity than unmodified RNA, effectively displacing stimulatory viral RNA and antagonizing the immune response. nih.gov

Many viruses have evolved strategies to co-opt the host's modification machinery or encode their own methyltransferases to add 2'-O-methylation to their own RNA. nih.govresearchgate.net This molecular mimicry allows the viral RNA to evade detection by the host's innate immune sensors, preventing the activation of antiviral pathways and creating a more permissive environment for viral replication. cd-genomics.comnih.gov

Table 2: 2'-O-Methylation in the Host-Virus Interface

| Immune Sensor | Ligand Recognition | Effect of 2'-O-Methylation | Viral Strategy |

| MDA5 | Recognizes viral double-stranded RNA. nih.gov | Protects viral RNA from MDA5 recognition, preventing interferon production. nih.govfrontiersin.org | Viruses add 2'-O-methylation to their RNA to evade detection. nih.gov |

| IFIT1 | Binds and inhibits viral RNA lacking 5' cap 2'-O-methylation. nih.govnih.gov | The presence of 2'-O-methylation on the 5' cap prevents IFIT1 binding and restriction. nih.gov | Viruses utilize virally-encoded or host methyltransferases to methylate their RNA caps. nih.gov |

| TLR7 | Recognizes guanosine-rich single-stranded RNA. nih.gov | Acts as a direct antagonist, binding to TLR7 with high affinity and competitively inhibiting the binding of stimulatory viral RNA. nih.gov | Viral 2'-O-methylation can suppress TLR7-mediated immune activation. nih.gov |

| RIG-I | Recognizes RNAs with 5'-triphosphates. osti.govelsevierpure.com | 2'-O-methylation at the 5'-end abrogates RIG-I signaling. osti.gov | Capping and 2'-O-methylation of viral RNA allows it to evade RIG-I recognition. osti.govelsevierpure.com |

Role of 2 O Methyl Adenosine D3 in Metabolic Flux Analysis and Tracer Studies

Tracing Adenosine (B11128) and Nucleoside Metabolism Pathways

2'-O-Methyl Adenosine-d3 serves as an excellent tracer for investigating the intricate network of adenosine and nucleoside metabolism. silantes.comsilantes.com Once introduced into cells, it can be metabolized through various pathways, and its labeled components can be tracked to reveal the dynamics of these processes. silantes.com For instance, the incorporation of the labeled ribose or adenine (B156593) moiety into other nucleosides and nucleotides can shed light on the rates of interconversion and salvage pathways. silantes.com

Furthermore, studying the fate of the deuterated methyl group provides specific insights into demethylation processes. The removal of this labeled methyl group and its subsequent transfer to other molecules can be monitored, offering a quantitative measure of demethylase activity. This is particularly relevant as 2'-O-methylation is a common modification of RNA, and its regulation is crucial for various cellular functions. wikipedia.orgoup.com

Recent research has highlighted the importance of nucleoside modifications in cellular processes like translation fidelity and RNA stability. mdpi.com The abundance of these modified nucleosides can change in response to external stressors or during different growth phases. mdpi.com The use of stable isotope-labeled internal standards, including deuterated nucleosides, is crucial for the accurate quantification of these modifications. mdpi.com

| Research Finding | Significance for Metabolic Tracing |

| 2'-O-Methylation of internal adenosine by flavivirus NS5 methyltransferase. nih.gov | Demonstrates a specific enzymatic activity that can be probed using labeled 2'-O-Methyl Adenosine. The deuterated version would allow for precise tracking of this viral methylation process. |

| Increased excretion of modified adenine nucleosides in adenosine deaminase (ADA) deficiency. medchemexpress.com | Suggests that in certain metabolic disorders, the flux through alternative nucleoside modification and degradation pathways is altered. This compound could be used to quantify these changes. |

| Identification of a 2′-O-methyluridine nucleoside hydrolase. mdpi.com | Highlights the existence of enzymes that specifically act on 2'-O-methylated nucleosides. A deuterated substrate could be used to characterize the kinetics and regulation of such enzymes involved in adenosine metabolism. |

| The 2'-O-methyladenosine nucleoside modification gene OsTRM13 positively regulates salt stress tolerance in rice. nih.gov | Indicates a link between 2'-O-methylation and stress response. Isotope tracing with this compound could elucidate how metabolic pathways are rewired under stress conditions. |

Investigation of Methyl Group Donor Metabolism (e.g., S-Adenosylmethionine)

The methyl group for the 2'-O-methylation of adenosine is primarily donated by S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. nih.govmedchemexpress.com By tracing the fate of the deuterium-labeled methyl group from this compound after its potential removal, researchers can gain insights into the broader methyl donor metabolism.

Assessment of De Novo and Salvage Pathways for Purine (B94841) Synthesis

Purine nucleotides, the building blocks of DNA and RNA, can be synthesized through two main routes: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. nih.govresearchgate.net this compound, as a modified adenosine molecule, can be utilized to probe the activity of the purine salvage pathway.

When cells are supplied with labeled this compound, the extent to which the labeled adenine base is incorporated into the cellular nucleotide pool reflects the efficiency of the salvage pathway. nih.gov This can be compared to the incorporation of labeled precursors of the de novo pathway, such as labeled glycine (B1666218) or glutamine, to determine the relative contribution of each pathway to purine synthesis under specific conditions. nih.gov Such studies are critical for understanding the metabolic reprogramming that occurs in cancer cells, which often exhibit an increased reliance on one pathway over the other. biorxiv.orgresearchgate.net

| Pathway | Key Enzymes | Role in Purine Synthesis | Relevance of this compound Tracing |

| De Novo Synthesis | Amidophosphoribosyltransferase, IMPDH2 | Synthesizes purines from basic precursors like amino acids and bicarbonate. nih.govbiorxiv.org | Provides a baseline for purine production against which the contribution of the salvage pathway can be compared. |

| Salvage Pathway | Adenine phosphoribosyltransferase (APRT), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Recycles pre-formed purine bases and nucleosides. nih.govnih.gov | The incorporation of the labeled adenine from this compound directly measures the activity of this pathway. |

Application in Cellular Respiration and Energy Metabolism Research

The metabolism of nucleosides is intricately linked to cellular energy status. creative-proteomics.com Adenosine itself is a key signaling molecule in energy homeostasis, and its breakdown products can enter central carbon metabolism. wikipedia.orgfrontiersin.org While not a primary energy source, the metabolic fate of the ribose component of this compound can be traced to understand its contribution to pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.

The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. creative-proteomics.com By tracking the labeled ribose from this compound, researchers can assess the flux through the PPP and its connection to nucleoside metabolism. Furthermore, the complete oxidation of the ribose moiety would lead to the production of labeled CO2, providing a measure of its contribution to cellular respiration. wikipedia.org While the direct contribution may be small, these tracer studies can reveal important regulatory links between nucleoside metabolism and central energy-producing pathways. nih.gov

2 O Methyl Adenosine D3 in Structural and Biophysical Investigations of Nucleic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The site-specific incorporation of isotopically labeled nucleotides, such as 2'-O-Methyl Adenosine-d3, has become an indispensable tool in the structural and biophysical analysis of nucleic acids by Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of deuterium (B1214612) at the 2'-O-methyl position of adenosine (B11128) offers unique advantages for simplifying complex NMR spectra and for probing the intricate conformational landscapes and interactions of RNA molecules.

Conformation Analysis of RNA with Deuterated Labels

The study of RNA structure by solution NMR is often hampered by spectral complexity arising from a high density of proton signals, particularly in larger RNA molecules. researchgate.netnih.gov The use of deuterated labels, such as the -d3 methyl group in this compound, is a powerful strategy to overcome this challenge. researchgate.net By replacing protons with deuterium, which is NMR-inactive under typical proton NMR experimental conditions, specific signals are effectively removed from the spectrum. This spectral simplification reduces crowding and overlap, facilitating the assignment of remaining resonances and the determination of RNA conformation. oup.com

The introduction of deuterium also leads to a narrowing of the linewidths of nearby proton signals. oup.com This effect stems from the reduction of dipole-dipole interactions, which are a major source of relaxation and line broadening in NMR. oup.com Sharper lines result in improved spectral resolution, allowing for more precise measurements of NMR parameters that are crucial for structure calculation, such as Nuclear Overhauser Effects (NOEs) and scalar couplings.

Selective deuteration allows researchers to focus on specific regions of an RNA molecule. By incorporating this compound at predetermined sites, the signals from these modified residues are effectively "silenced" in the 1H NMR spectrum, which in turn helps in assigning signals of neighboring protons. This approach is particularly valuable for analyzing the conformation of complex RNA motifs, such as stem-loops, bulges, and pseudoknots, which are critical for their biological function. wikipedia.org

Table 1: Impact of Deuteration on NMR Spectra for RNA Conformation Analysis

| Feature | Effect of Deuteration (e.g., in this compound) | Benefit for Conformation Analysis |

|---|---|---|

| Spectral Complexity | Reduction in the number of proton signals. oup.com | Decreased spectral overlap, simplifying resonance assignment. oup.com |

| Signal Linewidths | Narrowing of proton signals due to reduced dipolar relaxation. oup.com | Improved spectral resolution and more accurate measurement of structural parameters. oup.com |

| Signal Assignment | Selective removal of signals aids in the assignment of neighboring protons. | Facilitates the structural analysis of specific regions within a larger RNA molecule. |

Studies of RNA-Protein and RNA-Ligand Interactions

NMR spectroscopy is a powerful technique for characterizing the interactions between RNA and other molecules, such as proteins and small molecule ligands, at atomic resolution. isotope.com The incorporation of isotopically labeled nucleotides, including this compound, can serve as a sensitive probe for these interactions. When a protein or ligand binds to an RNA molecule containing a deuterated label, changes in the local chemical environment can be detected through perturbations in the NMR spectrum. wikipedia.org

One common method is to monitor the chemical shifts of the RNA's non-exchangeable protons upon titration with a binding partner. Significant chemical shift perturbations (CSPs) in residues at or near the binding interface provide direct evidence of an interaction and can be used to map the binding site on the RNA. nih.gov While the deuterated methyl group of this compound itself is not observed in 1H NMR, its presence can influence the local conformation and dynamics, and the signals of neighboring protons can still report on the binding event.

Furthermore, ligand-observed NMR techniques, such as WaterLOGSY and Carr-Purcell-Meiboom-Gill (CPMG) experiments, can be employed to screen for small molecules that bind to the RNA. nih.gov In these experiments, the signals of the potential ligand are monitored. Binding to a large molecule like RNA results in changes in the ligand's relaxation properties, which can be detected as changes in signal intensity or line broadening. nih.gov The presence of modified nucleotides like 2'-O-Methyl Adenosine can influence the binding affinity and specificity of ligands, and deuteration helps in creating a less complex spectral background for these sensitive measurements.

Chemical probing experiments, often used in conjunction with NMR, can identify protein and ligand binding sites on RNA. nih.gov These methods rely on reagents that modify flexible or accessible nucleotides. Regions of the RNA that show altered chemical reactivity in the presence of a binding partner are inferred to be part of the binding site. nih.gov

Dynamics of RNA Folding and Unfolding

RNA molecules are not static structures but exist as a dynamic ensemble of conformations. nih.gov These dynamics, which range from local fluctuations to large-scale folding and unfolding events, are often crucial for RNA function. NMR spectroscopy is uniquely suited to study these dynamic processes over a wide range of timescales. The 2'-O-methylation of adenosine is known to influence the conformational preferences of the ribose sugar, favoring the C3'-endo pucker, which is characteristic of A-form helices. nih.govnih.gov This modification can stabilize certain RNA conformations and alter the energy landscape of RNA folding. nih.gov

By incorporating this compound, researchers can use NMR to dissect the influence of this modification on RNA dynamics. The deuterated methyl group can help to simplify spectra, making it easier to study the dynamic behavior of the surrounding nucleotides. Techniques such as NMR relaxation dispersion can be used to characterize transient, low-populated "excited states" in the RNA conformational ensemble. nih.gov Studies have shown that 2'-O-methylation can increase the population and lifetime of such alternative conformations. nih.gov

The folding and unfolding pathways of RNA can be investigated by monitoring changes in the NMR spectrum as a function of temperature or denaturant concentration. The presence of this compound can provide a spectroscopic window into how local modifications impact the global stability and folding cooperativity of the RNA. The thermodynamic parameters of RNA duplexes are influenced by N6-methyladenosine, a related modification, which has been shown to be destabilizing within a duplex but can stabilize single-stranded regions through enhanced base stacking. scispace.com

Kinetic Studies of Enzyme-Nucleic Acid Interactions

The interactions between enzymes and their nucleic acid substrates are fundamental to many cellular processes. Understanding the kinetics of these interactions provides insight into the mechanisms of enzymatic reactions. Modified nucleotides, such as this compound, can be valuable tools in these kinetic studies. By introducing a subtle modification at a specific position, researchers can probe the importance of that site for enzyme recognition and catalysis.

For example, in the study of RNA methyltransferases, which are enzymes that add methyl groups to RNA, this compound could be incorporated into a substrate RNA to investigate how a pre-existing methylation at the 2'-O position affects the activity of an N6-adenosine methyltransferase. The deuterium label would allow for the clear differentiation of the incorporated nucleotide from any endogenously present 2'-O-Methyl Adenosine in a complex biological sample, for instance, through mass spectrometry-based analysis.

Kinetic isotope effects (KIEs) can be measured when an atom at or near the site of bond breaking in the transition state is replaced with a heavier isotope. While the deuterium in this compound is not directly involved in the phosphodiester backbone chemistry, its presence can have subtle secondary isotope effects on enzymatic reactions that are sensitive to the conformation of the ribose sugar. These effects, although small, can provide valuable information about the transition state of the enzymatic reaction.

Mechanistic Probes for Ribozyme Activity and Catalysis

Ribozymes are RNA molecules that can catalyze chemical reactions. nih.gov Understanding the catalytic mechanisms of ribozymes is a key area of research. Modified nucleotides have been instrumental in elucidating the roles of specific functional groups in catalysis. oup.com The 2'-hydroxyl group of ribonucleotides is a particularly important functional group in RNA catalysis, often acting as a nucleophile in self-cleavage reactions.

The replacement of the 2'-hydroxyl group with a 2'-O-methyl group, as in 2'-O-Methyl Adenosine, removes this nucleophile. Incorporating this modified nucleotide at the cleavage site of a self-cleaving ribozyme would be expected to inhibit the reaction, thereby providing strong evidence for the role of the 2'-hydroxyl in catalysis. The use of 2'-O-methyl modified hammerhead ribozymes has been explored to enhance their stability and investigate their inhibitory potential. nih.gov

Many self-cleaving ribozymes are thought to utilize general acid-base catalysis, often involving nucleobases near the active site. mdpi.com While the 2'-O-methyl group does not directly participate in proton transfer, its influence on the local structure can affect the positioning of the catalytic nucleobases. By studying the activity of ribozymes containing this compound, researchers can gain a more detailed picture of the intricate interplay between structure, dynamics, and catalysis in these fascinating RNA enzymes.

Emerging Research Applications and Future Directions for 2 O Methyl Adenosine D3

Potential in High-Throughput Omics Technologies (e.g., Targeted Epitranscriptomics, Metabolomics)

Stable isotope-labeled compounds like 2'-O-Methyl Adenosine-d3 are instrumental in the advancement of high-throughput omics technologies, which involve the comprehensive analysis of biological molecules. nih.gov

Targeted Epitranscriptomics:

The epitranscriptome encompasses all biochemical modifications of RNA, which play crucial roles in gene expression regulation. wikipedia.org Modifications such as N6-methyladenosine (m6A) and 2'-O-methylation are key areas of investigation in diseases like acute myeloid leukemia (AML) and have been implicated in the lifecycle of viruses like SARS-CoV-2. nih.govnih.gov 2'-O-Methyladenosine-d3 can be used as an internal standard in mass spectrometry-based methods to accurately quantify endogenous 2'-O-Methyladenosine levels. biorxiv.org This is critical for understanding the dynamics of RNA methylation and its impact on disease progression. frontiersin.org For instance, studies have shown that alterations in 2'-O-methylation are linked to cancer and viral infections. nih.govnih.gov The use of deuterated standards allows for precise quantification, which is essential for identifying potential therapeutic targets within the epitranscriptome. nih.gov

Metabolomics:

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Stable isotope labeling is a cornerstone of metabolomics research, enabling the tracing of metabolic pathways and the quantification of metabolite concentrations. nih.gov this compound can serve as an internal standard in targeted metabolomics studies to quantify its unmodified counterpart, 2'-O-Methyladenosine, which has been identified as a potential biomarker in various diseases. frontiersin.orgfrontiersin.org For example, altered levels of modified nucleosides, including 2'-O-Methyladenosine, have been observed in the serum and urine of patients with colorectal and gastric cancer. frontiersin.orgfrontiersin.org The use of a deuterated internal standard like this compound improves the accuracy and reliability of these measurements, which is crucial for biomarker discovery and validation. nih.govnih.gov

| Omics Technology | Application of this compound | Research Area Example |

| Targeted Epitranscriptomics | Internal standard for quantifying 2'-O-Methyladenosine in RNA | Investigating the role of RNA methylation in acute myeloid leukemia nih.gov |

| Metabolomics | Internal standard for quantifying 2'-O-Methyladenosine in biofluids | Biomarker discovery for colorectal and gastric cancer frontiersin.orgfrontiersin.org |

Development of Novel Analytical Methodologies for Complex Biological Matrices

The analysis of molecules within complex biological matrices such as plasma, urine, and tissue extracts presents significant analytical challenges due to the presence of numerous interfering substances. nih.gov The development of robust and sensitive analytical methods is therefore crucial for obtaining accurate and reliable data.

Stable isotope-labeled internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. nih.govnih.gov Because isotopologues like this compound have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. nih.gov This allows for the correction of matrix effects and variations in sample preparation, leading to more precise and accurate quantification. nih.gov

Recent advancements in analytical techniques, such as hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS), have been developed for the quantitative analysis of modified nucleosides in human serum. frontiersin.org The use of this compound in such methods would enhance their reliability for clinical applications. Furthermore, techniques like MALDI-TOF-MS have been employed to identify the sites of modifications in oligonucleotides containing 2'-O-methyladenosine. rsc.org

Integration with Computational Modeling and Bioinformatics for Data Interpretation

The vast datasets generated by high-throughput omics technologies necessitate the use of computational modeling and bioinformatics for data interpretation. acs.org These tools are essential for identifying patterns, predicting biological functions, and generating new hypotheses.

In the context of this compound, computational approaches can be used in several ways:

Metabolic Modeling: Data from metabolomics studies using this compound as a standard can be integrated into metabolic models to understand the flux through pathways involving adenosine (B11128) metabolism.

Predicting Protein-RNA Interactions: The presence of 2'-O-methylation can influence how proteins bind to RNA. biorxiv.org Computational docking studies can predict how this modification, and by extension the presence of 2'-O-Methyladenosine, alters the interaction between RNA and its binding proteins.

Biomarker Signature Identification: Bioinformatics algorithms can analyze large datasets from epitranscriptomic and metabolomic studies to identify signatures of modified nucleosides, including 2'-O-Methyladenosine, that are associated with specific diseases. nih.gov

The integration of experimental data obtained using stable isotope labeling with computational analysis provides a powerful approach to unraveling the complex roles of molecules like 2'-O-Methyl Adenosine in biological systems.

Unexplored Research Avenues and Methodological Challenges in Stable Isotope Labeling Applications

While stable isotope labeling with compounds like this compound is a powerful technique, there are still unexplored research avenues and methodological challenges to address.

Unexplored Research Avenues:

Dynamic Labeling Studies: Future research could involve dynamic labeling studies where this compound is introduced into cellular systems to trace its incorporation into RNA and its subsequent turnover. This would provide insights into the kinetics of RNA methylation and demethylation.

Single-Cell Analysis: Applying these analytical methods to single cells could reveal cell-to-cell heterogeneity in RNA modification and metabolism, providing a more granular understanding of biological processes.

Exploring the "Readers" of 2'-O-Methylation: While the "writer" enzymes that install 2'-O-methylation are known, the "reader" proteins that recognize and bind to this modification on mRNA are less understood. biorxiv.org Isotope-labeled RNA probes could be used to identify and characterize these reader proteins.

Methodological Challenges:

Synthesis of Labeled Compounds: The synthesis of isotopically labeled compounds can be complex and costly. x-chemrx.com Developing more efficient and cost-effective synthetic routes is an ongoing challenge. x-chemrx.com

Isotope Effects: While generally minimal for deuterium (B1214612) labeling in mass spectrometry applications, kinetic isotope effects can sometimes influence reaction rates and chromatographic behavior, which needs to be considered during method development and data analysis. musechem.comnih.gov

Data Analysis and Interpretation: The analysis of large and complex datasets from omics studies remains a significant challenge, requiring sophisticated bioinformatics tools and expertise. nih.gov Discrepancies between different labeling techniques, such as those using deuterated glucose versus deuterated water, highlight the importance of careful experimental design and data normalization. plos.org

Overcoming these challenges and exploring new research directions will continue to expand the utility of this compound and other stable isotope-labeled compounds in advancing our understanding of biology and disease.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural integrity of 2'-O-Methyl Adenosine-d3?

- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the 2'-O-methyl modification and deuterium labeling. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic purity. Chromatographic techniques (e.g., HPLC) paired with UV or MS detection assess purity (>98%) and stability under varying conditions (e.g., pH, temperature) . For reproducibility, adhere to analytical method validation guidelines (ICH Q2) to ensure precision, accuracy, and linearity .

Q. How can researchers evaluate the stability of this compound in physiological buffers?

- Methodological Answer : Conduct kinetic stability assays in simulated biological fluids (e.g., phosphate-buffered saline, serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Compare half-life () to unmodified adenosine-d3 to quantify the stabilizing effect of the 2'-O-methyl group. Include controls for enzymatic hydrolysis (e.g., add RNase A to assess nuclease resistance) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound with RNA targets?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure dissociation constants () under standardized conditions (ionic strength, temperature).

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and RNA motifs (e.g., prokaryotic 16S rRNA A-site) to identify conformational stability factors. Compare results to eukaryotic rRNA models, where mismatches reduce binding selectivity .

- Data Normalization : Account for batch-to-batch variability in deuterium enrichment (e.g., via isotopic ratio mass spectrometry) .

Q. How can researchers optimize this compound for selective targeting of RNA in complex biological systems?

- Methodological Answer :

- Thermodynamic Profiling : Measure (Gibbs free energy) of hybridization using isothermal titration calorimetry (ITC). Introduce mismatch analysis (e.g., 1–3 mismatches in the RNA target) to quantify specificity. Evidence shows ≥3 mismatches are required to avoid off-target binding in eukaryotic systems .

- Chemical Modifications : Combine 2'-O-methylation with phosphorothioate linkages or 3'-cholesterol conjugates to enhance cellular uptake and nuclease resistance .

Q. What computational and experimental approaches validate the role of this compound in modulating translation fidelity?

- Methodological Answer :

- Ribosome Binding Assays : Use in vitro translation systems with fluorescent reporters to quantify readthrough efficiency at stop codons. Compare to unmodified nucleosides.

- Cryo-EM or X-ray Crystallography : Resolve structures of ribosome complexes to visualize how 2'-O-methylation affects mRNA positioning (e.g., U1498 nucleotide flipping in eukaryotic rRNA) .

- Bioinformatics : Align sequencing data from ribosome profiling to identify codon-specific stalling effects .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in metabolic turnover rates of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from published studies and apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, assay sensitivity).

- Cross-Validation : Use stable isotope tracing (e.g., -glucose) in hepatocyte models to track deuterated metabolite fluxes. Correlate with mass spectrometry imaging (MSI) for spatial resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.